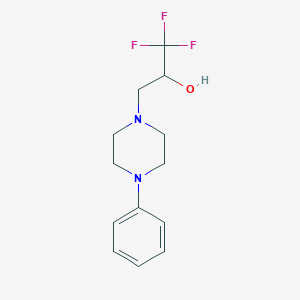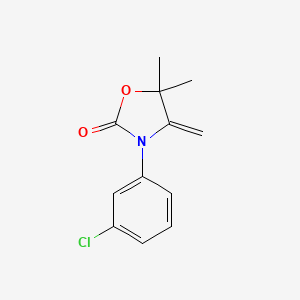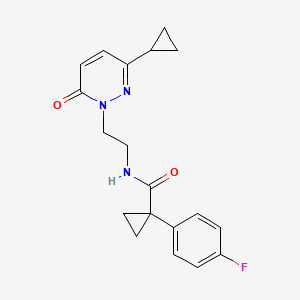
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a synthetic compound that garners significant interest in the fields of medicinal chemistry and pharmacology. Its complex structure, featuring a cyclopropane ring, pyridazine derivative, and a fluorophenyl group, makes it a promising candidate for various biochemical and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide generally involves several key steps:
Cyclopropylcarboxamide Formation: : Starting with the synthesis of 1-(4-fluorophenyl)cyclopropanecarboxylic acid, this precursor is typically converted into its corresponding amide.
Pyridazinone Formation: : The cyclopropylcarboxamide is then reacted with a suitable hydrazine derivative to form the pyridazinone ring. This step often requires controlled conditions such as elevated temperatures and specific catalysts.
Coupling Reaction: : The critical step involves coupling the pyridazinone with the ethylamine chain under reductive amination conditions, often using agents like sodium cyanoborohydride.
Industrial Production Methods
For industrial-scale production, more streamlined and cost-effective processes are employed. These may include:
Continuous Flow Synthesis: : Enhancing the efficiency and yield of the compound.
Optimization of Reaction Conditions: : Using high-throughput screening to determine optimal temperatures, solvents, and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide undergoes several types of reactions, including:
Oxidation: : Typically yielding more oxidized derivatives of the pyridazine ring.
Reduction: : Producing reduced forms of the carbonyl groups present in the compound.
Substitution: : Halogen or alkyl substitutions primarily on the aromatic ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: : Halogenation agents like N-bromosuccinimide (NBS) for selective bromination.
Major Products
Oxidized derivatives like pyridazinone oxides.
Reduced forms including alcohol derivatives of the original structure.
Substituted aromatic compounds, especially halogenated derivatives.
Applications De Recherche Scientifique
The compound's unique structure makes it a valuable subject of study across various scientific disciplines:
Chemistry: : Used as a model compound for studying reaction mechanisms and molecular interactions.
Biology: : Investigated for its potential biological activities such as enzyme inhibition or receptor binding.
Medicine: : Explored for its therapeutic potential in treating diseases, particularly as an anti-inflammatory or anticancer agent.
Industry: : Employed in the development of novel materials with specific chemical properties.
Mécanisme D'action
The mechanism of action for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide involves:
Molecular Targets: : Primarily targets enzymes involved in inflammation and cell proliferation.
Pathways: : Engages in pathways such as the inhibition of cyclooxygenase (COX) and modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).
Comparaison Avec Des Composés Similaires
Uniqueness
The incorporation of a cyclopropane ring, which enhances the stability and bioavailability of the compound.
The presence of a fluorophenyl group, increasing its lipophilicity and membrane permeability.
Similar Compounds
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-phenylcyclopropanecarboxamide: : Lacks the fluorine atom, affecting its chemical properties.
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-chlorophenyl)cyclopropanecarboxamide: : Contains chlorine instead of fluorine, altering its reactivity and interactions.
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide stands out due to its unique combination of structural elements, making it a compound of significant interest for further research and development.
Propriétés
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c20-15-5-3-14(4-6-15)19(9-10-19)18(25)21-11-12-23-17(24)8-7-16(22-23)13-1-2-13/h3-8,13H,1-2,9-12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMHBSMMQSBVPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8a-(hydroxymethyl)-hexahydro-1H-imidazolidino[4,3-c]morpholin-3-one](/img/structure/B2783580.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2783581.png)
![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2783582.png)
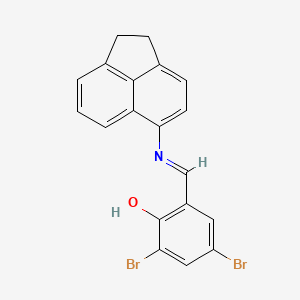
![1-((2-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2783585.png)
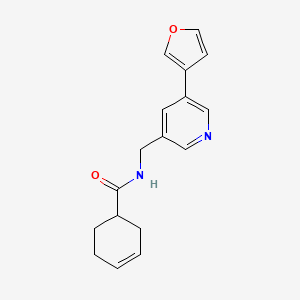


![N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide](/img/structure/B2783591.png)
![1-(1,3-benzoxazol-2-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrrolidine-2-carboxamide](/img/structure/B2783592.png)
![2-[benzyl({[(2R,5S)-5-{[benzyl(2-hydroxyethyl)amino]methyl}-1,4-dioxan-2-yl]methyl})amino]ethan-1-ol](/img/structure/B2783596.png)
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-fluorobenzamide](/img/structure/B2783597.png)
